molecular formula C13H14ClN3 B1317084 4-Chloro-2-(piperidin-1-yl)quinazoline CAS No. 134962-82-6

4-Chloro-2-(piperidin-1-yl)quinazoline

Cat. No. B1317084
M. Wt: 247.72 g/mol
InChI Key: ZXHLTIZFIITQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinazoline, a class of organic compounds that are characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline and its derivatives often involves the reaction of 2, 4-dichloroquinazoline with different N-substituted piperazines . The process disclosed in U.S.Pat.No.8, 410,268B2 has been used to synthesize these compounds with good yields and purity .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline is characterized by a quinazoline core, which consists of two fused six-membered aromatic rings (benzene & pyrimidine), substituted at the 2nd and 4th positions by a piperidine ring and a chlorine atom, respectively .


Chemical Reactions Analysis

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have been found to undergo various chemical reactions. For instance, they can react with different N-substituted piperazines to form a series of title compounds . They can also participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(piperidin-1-yl)quinazoline include a melting point of 202°C, and a molecular weight of 241.68 . It is a powder at room temperature .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
  • Synthesis of Organic Compounds

    • Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
  • Cyclization and Annulation Reactions

    • Piperidines are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial in the synthesis of biologically active piperidines .
  • Multicomponent Reactions

    • Piperidines are used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is an important method in modern organic chemistry for the synthesis of substituted piperidines .

Future Directions

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have shown promise in various therapeutic applications, including as potential anticancer agents . Future research could focus on further exploring these therapeutic potentials and developing more efficient synthesis methods.

properties

IUPAC Name

4-chloro-2-piperidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHLTIZFIITQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(piperidin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.